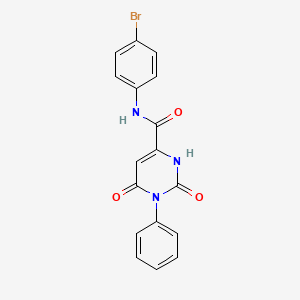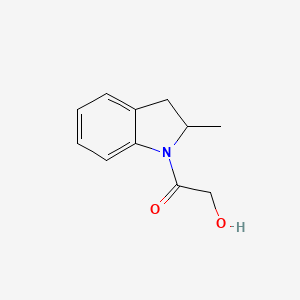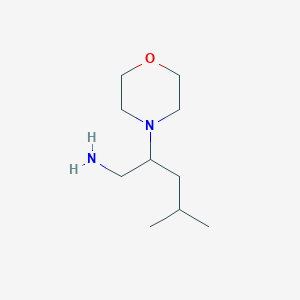
N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of acetamide, specifically N-(4-bromophenyl)acetamide . Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been synthesized through reactions involving furan-2-carbonyl chloride and 4-bromoaniline .Molecular Structure Analysis
The molecular structure of similar compounds like N-(4-bromophenyl)acetamide has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like N-(4-bromophenyl)acetamide include a molecular weight of 214.059 and a chemical structure that can be viewed as a 2D Mol file or a computed 3D SD file .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide: has been evaluated for its antimicrobial potential. Researchers have tested its efficacy against bacterial and fungal strains. Notably, it shows promise in combating Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Properties
The compound has been investigated for its antioxidant activity using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power. These studies reveal its potential as an antioxidant agent, which could be valuable in oxidative stress-related conditions .
Toxicity Assessment
Researchers have also examined the toxicity of N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide using freshwater cladoceran Daphnia magna Straus. Understanding its safety profile is crucial for potential therapeutic applications .
Drug Design and In Silico Studies
In silico analyses have explored the compound’s antimicrobial effects and toxicity. These computational studies provide insights into its mode of action and potential interactions with microbial targets. Such information aids in rational drug design .
Antibacterial Screening
Functionalized derivatives of N-(4-bromophenyl)furan-2-carboxamide have been screened for antibacterial activity against extensively drug-resistant (XDR) pathogens. These studies provide insights into its potential as an antibacterial agent .
Thiazolyl Derivatives
Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds may contribute to combating antimicrobial and anticancer drug resistance .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-11-6-8-12(9-7-11)19-16(23)14-10-15(22)21(17(24)20-14)13-4-2-1-3-5-13/h1-10H,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAKMAYAXXFQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2683617.png)
![(E)-4-(Dimethylamino)-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]but-2-enamide](/img/structure/B2683618.png)
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2683619.png)
![2-(2-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683620.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2683621.png)
![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2683622.png)


![1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone](/img/structure/B2683628.png)
![5-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2683631.png)

![1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2683636.png)
![Ethyl 2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]acetate](/img/structure/B2683637.png)
![2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2683638.png)